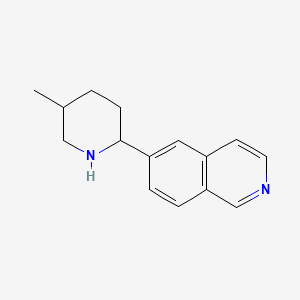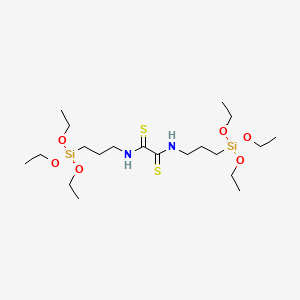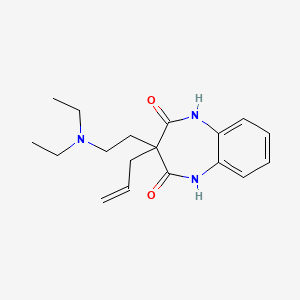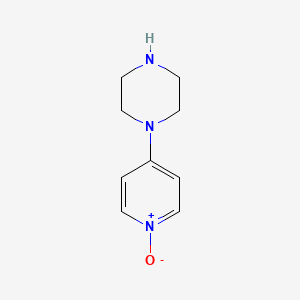
6-(5-Methyl-2-piperidinyl)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(5-Methyl-2-piperidinyl)isoquinoline is a heterocyclic compound that features both isoquinoline and piperidine moieties Isoquinoline is a benzopyridine, while piperidine is a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Methyl-2-piperidinyl)isoquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where a β-arylethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring . Another method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves catalytic processes. For example, the use of metal catalysts such as rhodium (III) can facilitate the C-H bond activation and cyclization necessary to form the isoquinoline ring . Additionally, environmentally friendly methods that use water as a solvent and avoid harsh chemicals are being developed to improve the sustainability of these processes .
化学反応の分析
Types of Reactions
6-(5-Methyl-2-piperidinyl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
科学的研究の応用
6-(5-Methyl-2-piperidinyl)isoquinoline has several scientific research applications:
作用機序
The mechanism of action of 6-(5-Methyl-2-piperidinyl)isoquinoline involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the derivatives .
類似化合物との比較
Similar Compounds
Similar compounds include other isoquinoline derivatives such as:
Quinoline: A benzopyridine with similar aromatic properties.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.
Benzimidazo[2,1-a]isoquinoline: A fused heterocyclic compound with unique structural features.
Uniqueness
6-(5-Methyl-2-piperidinyl)isoquinoline is unique due to the presence of both isoquinoline and piperidine moieties, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and reactivity compared to other similar compounds .
特性
分子式 |
C15H18N2 |
|---|---|
分子量 |
226.32 g/mol |
IUPAC名 |
6-(5-methylpiperidin-2-yl)isoquinoline |
InChI |
InChI=1S/C15H18N2/c1-11-2-5-15(17-9-11)13-3-4-14-10-16-7-6-12(14)8-13/h3-4,6-8,10-11,15,17H,2,5,9H2,1H3 |
InChIキー |
DZJZUMNCPJQUPT-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(NC1)C2=CC3=C(C=C2)C=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B13943771.png)
![5-(3-Chlorobenzyl)-3-isopropyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13943779.png)




![2-Chloro-5-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13943806.png)



![2-[({[5-(2,5-Dichlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B13943839.png)


